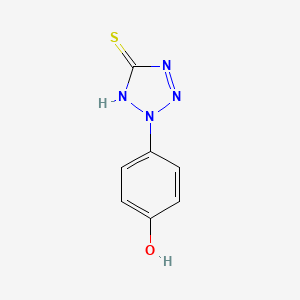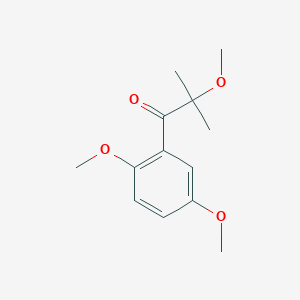
1-(2,5-Dimethoxyphenyl)-2-methoxy-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethoxyphenyl)-2-methoxy-2-methylpropan-1-one is an organic compound with the molecular formula C12H18O4 It is a derivative of acetophenone and is characterized by the presence of methoxy groups at the 2 and 5 positions of the phenyl ring, as well as an additional methoxy and methyl group on the propanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)-2-methoxy-2-methylpropan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Condensation Reaction: The 2,5-dimethoxybenzaldehyde undergoes a condensation reaction with nitromethane in the presence of an alkali to form 1-(2,5-dimethoxyphenyl)-2-nitroethanol.
Final Conversion: The amino group is further modified to obtain the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves the same basic steps as the laboratory synthesis but is scaled up and optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-Dimethoxyphenyl)-2-methoxy-2-methylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethoxyphenyl)-2-methoxy-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-methoxy-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to interact with serotonin receptors, particularly the 5-HT2 receptor . This interaction can lead to various physiological effects, including alterations in neurotransmitter release and receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxyphenethylamine: This compound shares the 2,5-dimethoxy substitution pattern on the phenyl ring but differs in its side chain structure.
4-Bromo-2,5-dimethoxyphenethylamine: Similar in structure but with a bromine atom at the 4 position.
2,5-Dimethoxybenzaldehyde: The starting material for the synthesis of 1-(2,5-Dimethoxyphenyl)-2-methoxy-2-methylpropan-1-one.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups on the propanone chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
90447-95-3 |
|---|---|
Fórmula molecular |
C13H18O4 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxyphenyl)-2-methoxy-2-methylpropan-1-one |
InChI |
InChI=1S/C13H18O4/c1-13(2,17-5)12(14)10-8-9(15-3)6-7-11(10)16-4/h6-8H,1-5H3 |
Clave InChI |
VMCWWVDUAYLAKT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)C1=C(C=CC(=C1)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol](/img/structure/B14346342.png)

![4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14346351.png)
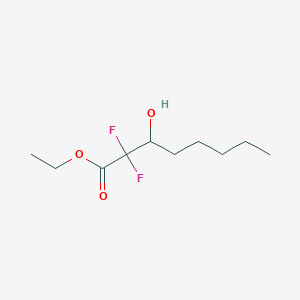

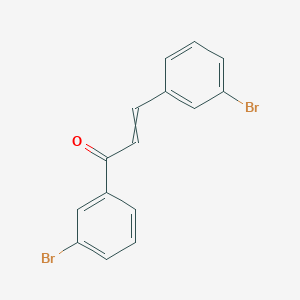
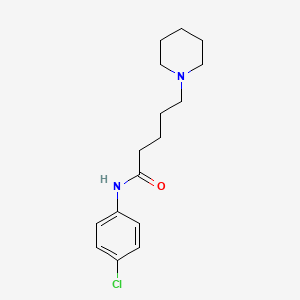
![2,2',2''-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol)](/img/structure/B14346386.png)
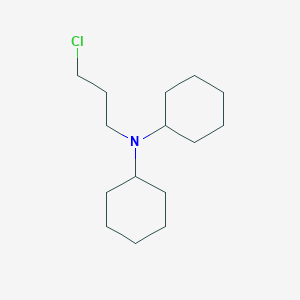
![4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate](/img/structure/B14346396.png)
![3-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine](/img/structure/B14346397.png)
